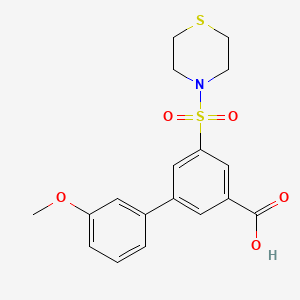![molecular formula C20H25N3O2 B5369425 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has generated significant interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research has been in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of IBD.
Another area of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy.
Wirkmechanismus
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide is a selective inhibitor of the protein kinase C delta (PKCδ) enzyme. PKCδ is involved in various cellular processes, including inflammation and cell growth. By inhibiting PKCδ, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease being targeted. In the case of IBD, this compound can reduce inflammation and improve symptoms by inhibiting the production of pro-inflammatory cytokines. In cancer, this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide for lab experiments is its selectivity for PKCδ. This allows for more targeted studies and reduces the potential for off-target effects. However, one limitation is the lack of long-term safety data, which may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide research. One area of interest is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could be in the development of combination therapies with other cancer treatments to enhance efficacy. Additionally, further studies are needed to determine the long-term safety and potential side effects of this compound.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor with potential therapeutic applications in various diseases. Its selectivity for PKCδ makes it an attractive target for further research, particularly in the areas of IBD and cancer. While there are still limitations and unknowns regarding its long-term safety and potential side effects, this compound holds promise for future therapeutic development.
Synthesemethoden
The synthesis of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide involves a series of chemical reactions that begin with the preparation of the pyridine-3-carboxylic acid. This is followed by the formation of the amide bond between the pyridine-3-carboxylic acid and the cyclopentanecarboxylic acid. The final step involves the introduction of the benzyl(methyl)amino group to the pyridine ring.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(15-16-8-3-2-4-9-16)18-17(10-7-13-21-18)14-22-19(24)20(25)11-5-6-12-20/h2-4,7-10,13,25H,5-6,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQAPRVBZGHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)
![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate](/img/structure/B5369398.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)